molecular formula C12H8N4O3S B12812185 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)- CAS No. 60781-04-6

1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)-

Cat. No.: B12812185
CAS No.: 60781-04-6
M. Wt: 288.28 g/mol
InChI Key: AIXACKAFLZYMED-UHFFFAOYSA-N
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Description

1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)- is a bicyclic heterocyclic compound comprising a pyridine ring fused with a thiazinone moiety. While detailed physicochemical data for this specific derivative are sparse, its parent structure (without the nitro group) has a molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol . The compound is part of a broader class of sulfur-containing heterocycles, which are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No.

60781-04-6

Molecular Formula

C12H8N4O3S

Molecular Weight

288.28 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C12H8N4O3S/c17-11-7-20-12-9(2-1-5-13-12)15(11)10-4-3-8(6-14-10)16(18)19/h1-6H,7H2

InChI Key

AIXACKAFLZYMED-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(S1)N=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a fused pyridine and thiazine ring system, which contributes to its diverse chemical reactivity and biological effects. The compound's molecular formula is C7H6N2OSC_7H_6N_2OS, and it is characterized by the presence of both nitrogen and sulfur in its structure.

Biological Activity

Research indicates that derivatives of 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one exhibit various biological activities, making them candidates for drug development. The biological effects are attributed to the unique interactions of the thiazine and pyridine rings with biological targets.

Pharmacological Properties

  • Immunological Response : Studies have shown that certain derivatives possess immunostimulatory properties. For instance, a derivative demonstrated significant immunostimulative activity in animal models, enhancing the production of plaque-forming cells (PFC) in response to antigens .
  • Anti-inflammatory Activity : Some compounds in this class exhibit anti-inflammatory effects. Research has highlighted strong immunosuppressive activity associated with specific derivatives when tested against inflammatory models such as xylene-induced inflammation and carrageenin-induced paw edema .
  • Antimicrobial Activity : The compound's derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that they may inhibit the growth of various bacterial strains, although specific data on efficacy is limited.

Case Study 1: Immunostimulatory Effects

A study involving a series of newly synthesized pyrido derivatives indicated that one particular compound significantly enhanced the immune response in treated animals. The mechanism involved increased antibody production and enhanced cellular immunity, suggesting potential applications in vaccine development or immunotherapy .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, several thiazine derivatives were tested for their ability to modulate inflammatory responses. The results showed that certain compounds could reduce inflammation markers significantly in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of selected compounds related to 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one:

Compound NameStructure TypeUnique FeaturesBiological Activity
1H-Pyrido[2,3-b][1,4]oxazine-2(3H)-oneOxazine derivativeContains an oxygen atom instead of sulfurModerate antimicrobial
5-Methyl-1H-pyrido[2,3-b][1,4]thiazinMethylated derivativeIncreased lipophilicityEnhanced bioavailability
1H-Thiazolo[5,4-d]pyrimidin-4-onePyrimidine derivativeExhibits different biological activitiesAntiproliferative

Research Findings

The biological activity of 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one has been supported by various research findings:

  • Synthesis and Characterization : Several synthesis methods have been developed for this compound and its derivatives. These methods often involve multi-step reactions that yield high purity products suitable for biological testing .
  • Mechanism of Action : Studies on the interactions between these compounds and biological macromolecules reveal insights into their mechanisms of action. For example, the ability of these compounds to interact with DNA or proteins suggests potential pathways for therapeutic effects.

Comparison with Similar Compounds

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Structural Differences :

  • Core Heteroatom: Oxygen replaces sulfur in the thiazinone ring (oxazinone vs. thiazinone).

Pyrido[3,4-b][1,4]thiazin-2(3H)-one

Structural Differences :

  • Ring Fusion Position: The pyridine and thiazinone rings are fused at positions 3,4-b (vs. 2,3-b in the target compound).
  • Substituent Effects : Positional isomerism may lead to distinct electronic and steric interactions with biological targets.

Activity :

Phenothiazine and Phenoxazine Derivatives

Structural Differences :

  • Tricyclic vs. Bicyclic: Phenothiazines (e.g., chlorpromazine) contain a tricyclic system with a central sulfur atom, while the target compound is bicyclic.

Activity :

  • Phenothiazines are well-known antipsychotics and antihistamines .
  • The target compound’s nitro group may confer antimicrobial or antiparasitic activity, akin to nitroheterocycles like metronidazole .

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one Derivatives with Varied Substituents

  • Example : 1-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one ().
  • Comparison : The ethylpiperazine substituent enhances solubility and may target central nervous system (CNS) receptors , whereas the nitro group in the target compound could improve metabolic stability or redox-mediated cytotoxicity .

Research Findings and Implications

  • Synthetic Feasibility: Thiazinones are less explored than oxazinones, partly due to challenges in sulfur incorporation. Optimized methods (e.g., one-pot cyclizations) are needed .
  • Pharmacological Potential: The nitro group in the target compound may enhance antimicrobial or anticancer activity by generating reactive nitrogen species under reductive conditions .
  • Molecular Docking: Thioureide fragments in related pyridothiazinones show increased affinity for proteins involved in thrombosis, suggesting therapeutic utility in cardiovascular diseases .

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